Cas no 1270320-95-0 (2-Amino-2-(2-methoxy-5-nitrophenyl)acetic acid)

2-Amino-2-(2-methoxy-5-nitrophenyl)acetic acid is a specialized organic compound featuring a nitro-substituted aromatic ring and a methoxy group, coupled with an aminoacetic acid moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its amino acid functionality further allows for derivatization, enabling applications in peptide synthesis and chiral chemistry. The compound is characterized by high purity and stability, ensuring consistent performance in research and industrial processes.
2-Amino-2-(2-methoxy-5-nitrophenyl)acetic acid structure
1270320-95-0 structure
Product Name:2-Amino-2-(2-methoxy-5-nitrophenyl)acetic acid
CAS No:1270320-95-0
MF:C9H10N2O5
MW:226.186102390289
CID:5782871
PubChem ID:77129213
Update Time:2025-06-12

2-Amino-2-(2-methoxy-5-nitrophenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1841183
    • 1270320-95-0
    • 2-amino-2-(2-methoxy-5-nitrophenyl)acetic acid
    • 2-Amino-2-(2-methoxy-5-nitrophenyl)acetic acid
    • Inchi: 1S/C9H10N2O5/c1-16-7-3-2-5(11(14)15)4-6(7)8(10)9(12)13/h2-4,8H,10H2,1H3,(H,12,13)
    • InChI Key: KDYKJSUDFXKGJW-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1C(C(=O)O)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 226.05897142g/mol
  • Monoisotopic Mass: 226.05897142g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 118Ų

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Additional information on 2-Amino-2-(2-methoxy-5-nitrophenyl)acetic acid

Introduction to 2-Amino-2-(2-methoxy-5-nitrophenyl)acetic Acid (CAS No. 1270320-95-0)

2-Amino-2-(2-methoxy-5-nitrophenyl)acetic acid (CAS No. 1270320-95-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines an amino group with a nitro-substituted aromatic ring, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both polar and aromatic functional groups enhances its reactivity, enabling diverse chemical modifications that are crucial for drug discovery and molecular design.

The molecular structure of 2-amino-2-(2-methoxy-5-nitrophenyl)acetic acid consists of a central acetic acid moiety substituted with an amino group at the alpha position and a 2-methoxy-5-nitrophenyl group at the beta position. This arrangement imparts specific electronic and steric properties, making it a valuable building block for synthesizing more complex molecules. The nitro group, in particular, serves as a versatile handle for further functionalization, including reduction to an amine or diazotization for coupling reactions.

In recent years, the pharmaceutical industry has shown increasing interest in aromatic amino acids due to their potential biological activities. 2-Amino-2-(2-methoxy-5-nitrophenyl)acetic acid has been explored as a precursor in the synthesis of various pharmacophores, including those targeting inflammatory pathways and neurological disorders. Its ability to undergo selective modifications allows researchers to fine-tune its properties for specific applications, such as designing enzyme inhibitors or receptor ligands.

One of the most compelling aspects of this compound is its role in the development of novel antimicrobial agents. The nitroaromatic moiety is known to exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as certain fungi. By incorporating 2-amino-2-(2-methoxy-5-nitrophenyl)acetic acid into drug candidates, researchers aim to overcome resistance mechanisms associated with existing antibiotics. Preliminary studies have demonstrated promising results in vitro, suggesting its potential as a lead compound for further optimization.

The synthesis of 2-amino-2-(2-methoxy-5-nitrophenyl)acetic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include nitration of a methoxylated aromatic precursor followed by reduction and carboxylation to introduce the acetic acid functionality. Advances in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing waste and improving yields.

From a computational chemistry perspective, the electronic properties of 2-amino-2-(2-methoxy-5-nitrophenyl)acetic acid have been extensively studied using density functional theory (DFT). These calculations provide insights into its reactivity and help predict how it might interact with biological targets. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups creates a complex interplay of electronic effects that can be exploited to modulate biological activity.

The compound's solubility profile is another critical factor in its pharmaceutical applicability. While it exhibits moderate solubility in polar organic solvents, its water solubility is limited, which may necessitate formulation strategies to enhance bioavailability. Researchers are exploring techniques such as prodrug design or co-administration with solubilizing agents to address this challenge.

In conclusion, 2-amino-2-( 1 methoxy - 5 nitro phenyl ) acetic acid ( CAS No . 12703 20 -95 -0 ) represents an exciting opportunity for medicinal chemists seeking innovative scaffolds for drug development . Its unique structural features , coupled with its synthetic accessibility , make it a promising candidate for further exploration . As our understanding of biological pathways continues to evolve , compounds like this will play an increasingly important role in addressing unmet medical needs . p >

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